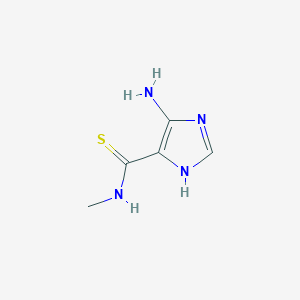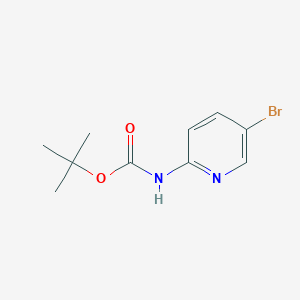
7-Aminoisoindolin-1-one
概要
説明
7-Aminoisoindolin-1-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques : The synthesis of 2-aminoisoindolin-1-ones via palladium-catalyzed cyclocarbonylation of 2-halobenzaldehydes, hydrazines, and carbon monoxide is reported, offering moderate to excellent yields (Han et al., 2013).
Anti-cancer Activity : A study on the design, synthesis, and evaluation of a 3-methyleneisoindolin-1-one library for anti-cancer activity found that two compounds showed significant inhibition in a human breast cancer cell line (Mehta et al., 2022).
Natural Products and Bioactivity : Isoindolin-1-one frameworks in natural products exhibit diverse biological activities and therapeutic potential for various diseases. This review provides insights into their chemotaxonomic analyses and cellular targets (Upadhyay et al., 2020).
Medicinal Chemistry Applications : The role of the acidic hydrogen in 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (a compound related to 7-Aminoisoindolin-1-one) was examined for its selectivity in inhibiting phenylethanolamine N-methyltransferase versus alpha 2-adrenoceptor, highlighting its potential in medicinal chemistry (Grunewald et al., 1997).
Chemical Reactivity Studies : Research on 1-aminoisoindole demonstrated that it undergoes Diels–Alder reaction with maleimide derivatives, leading to the rearrangement of 1:2 composition adducts, showing the versatility of isoindoline compounds in organic reactions (Levkov et al., 2010).
Antiproliferative Activity : A study on novel derivatives of isoindoline, such as N-phenyl-1-iminophenylisoindoline, demonstrated antiproliferative activity in vitro, indicating their potential application in cancer treatment (Sović et al., 2011).
Neuroscience Research : In the context of neuroactive amino acids, 1-acyl-7-nitroindolines have been used for rapid release of l-glutamate in biological experiments, indicating their application in neuroscience research (Papageorgiou et al., 2004).
Photorelease of L-glutamate : A study on the synthesis and biological evaluation of a l-glutamate precursor for rapid release in aqueous solution demonstrated its potential in neuroscience experiments (Papageorgiou et al., 2004).
作用機序
Target of Action
The primary target of 7-Aminoisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a part of the CDK-activating kinase (CAK) complex, which is vital for cell cycle progression and transcription initiation.
Mode of Action
This compound interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle progression and transcription initiation.
Biochemical Pathways
The inhibition of CDK7 by this compound affects the cell cycle regulation and transcription initiation pathways . The downstream effects include the disruption of cell cycle progression, leading to cell cycle arrest, and the inhibition of transcription initiation, which can affect gene expression.
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK7 activity , leading to disrupted cell cycle progression and transcription initiation . On a cellular level, this can lead to cell cycle arrest and altered gene expression, which can potentially inhibit the growth of cancer cells .
生化学分析
Biochemical Properties
7-Aminoisoindolin-1-one has been studied for its potential role in biochemical reactions, particularly in the context of kinase inhibition . It has been found to interact with Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . The nature of these interactions involves high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 .
Cellular Effects
The effects of this compound on cells have been explored in the context of cancer research. It has been found to display potent antiproliferative activity in an array of cultured cancer cell lines . This suggests that it influences cell function by inhibiting cell proliferation, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a CDK7 inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, specifically the active amino acid residues of CDK7 . This leads to enzyme inhibition, which can result in changes in gene expression and ultimately impact cellular functions .
Metabolic Pathways
Given its role as a CDK7 inhibitor, it may interact with enzymes or cofactors involved in cell cycle regulation .
特性
IUPAC Name |
7-amino-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBSWJZELXZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585552 | |
| Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169044-98-8 | |
| Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)
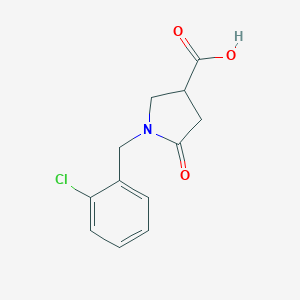

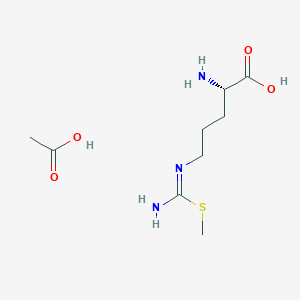
![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)
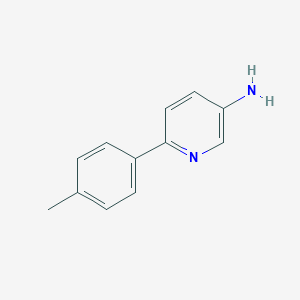
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)
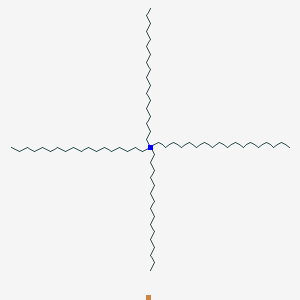
![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
![5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B60681.png)
![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)
